molecular formula C15H34ClN3 B1144381 Tetradecylguanidine monohydrochloride CAS No. 19098-08-9

Tetradecylguanidine monohydrochloride

Cat. No.: B1144381
CAS No.: 19098-08-9
M. Wt: 291.90356
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Description

Tetradecylguanidine monohydrochloride is a synthetic organic compound belonging to the guanidine family. It appears as a white crystalline powder, soluble in water, with a molecular weight of 292.9 g/mol. This compound has garnered attention due to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including tetradecylguanidine monohydrochloride, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation reaction, where an amine reacts with a carbodiimide in the presence of a catalyst . Another approach involves the use of thiourea derivatives as guanidylating agents . These reactions often require specific conditions such as elevated temperatures and the presence of coupling reagents or metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale guanylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetradecylguanidine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tetradecylguanidine monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.

    Medicine: Explored for therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tetradecylguanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function . This compound may also modulate signaling pathways and cellular processes through its binding to specific targets .

Comparison with Similar Compounds

  • Dodecylguanidine hydrochloride
  • Hexadecylguanidine hydrochloride
  • Octadecylguanidine hydrochloride

Comparison: Tetradecylguanidine monohydrochloride is unique due to its specific chain length and molecular structure, which can influence its solubility, reactivity, and biological activity. Compared to dodecylguanidine hydrochloride, it has a longer alkyl chain, potentially enhancing its hydrophobic interactions and membrane permeability . Hexadecylguanidine hydrochloride and octadecylguanidine hydrochloride, with even longer chains, may exhibit different physicochemical properties and biological effects .

Properties

IUPAC Name

2-tetradecylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17;/h2-14H2,1H3,(H4,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVHHVOTQIQHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940689
Record name N-Tetradecylguanidine--hydrogen chloride (1/1)
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Molecular Weight

291.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19098-08-9
Record name Guanidine, N-tetradecyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19098-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tetradecylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecylguanidine monohydrochloride
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